molecular formula C16H23BO2 B13942850 2-(2-Cyclopropyl-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Cyclopropyl-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13942850
M. Wt: 258.2 g/mol
InChI Key: IBMLYLZLYISSMB-UHFFFAOYSA-N
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Description

2-(2-Cyclopropyl-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a cyclopropyl and methyl-substituted phenyl group. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Preparation Methods

The synthesis of 2-(2-Cyclopropyl-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-cyclopropyl-6-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or toluene. The reaction mixture is usually heated to reflux to facilitate the formation of the boronic ester.

Chemical Reactions Analysis

2-(2-Cyclopropyl-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the boronic ester back to the parent hydrocarbon.

    Substitution: In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or alkenyl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as ethanol or water. The major products formed from these reactions are biaryl or alkenyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

2-(2-Cyclopropyl-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: It is used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound can be used to modify biomolecules, such as peptides and nucleotides, to study their functions and interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-cancer and anti-inflammatory properties.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(2-Cyclopropyl-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Similar compounds to 2-(2-Cyclopropyl-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other boronic esters, such as:

  • Phenylboronic acid pinacol ester
  • 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane

Compared to these compounds, this compound is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties, potentially leading to variations in reactivity and selectivity in chemical reactions.

Properties

Molecular Formula

C16H23BO2

Molecular Weight

258.2 g/mol

IUPAC Name

2-(2-cyclopropyl-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H23BO2/c1-11-7-6-8-13(12-9-10-12)14(11)17-18-15(2,3)16(4,5)19-17/h6-8,12H,9-10H2,1-5H3

InChI Key

IBMLYLZLYISSMB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2C3CC3)C

Origin of Product

United States

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